[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine
CAS No.: 2029892-48-4
Cat. No.: VC6032561
Molecular Formula: C9H11FN2
Molecular Weight: 166.199
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2029892-48-4 |
|---|---|
| Molecular Formula | C9H11FN2 |
| Molecular Weight | 166.199 |
| IUPAC Name | [1-(3-fluoropyridin-4-yl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C9H11FN2/c10-8-5-12-4-1-7(8)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2 |
| Standard InChI Key | IWPJCKCVKGBSTI-UHFFFAOYSA-N |
| SMILES | C1CC1(CN)C2=C(C=NC=C2)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure features a cyclopropane ring directly bonded to a methanamine group (-CH₂NH₂) and a 3-fluoropyridin-4-yl substituent. The pyridine ring’s fluorine atom at the 3-position introduces electronic asymmetry, while the cyclopropane’s rigid geometry imposes conformational constraints critical for target binding. Key structural attributes include:
Electronic Properties
-
Fluorine’s Electron-Withdrawing Effects: The fluorine atom deactivates the pyridine ring via inductive effects, directing electrophilic substitution to the 4-position.
-
Cyclopropane Strain: The 60° bond angles in the cyclopropane ring create significant ring strain, enhancing reactivity in nucleophilic and radical reactions .
Stereochemical Considerations
-
Chirality: The cyclopropane ring’s non-planar geometry can induce chirality, though the compound itself is typically synthesized as a racemic mixture unless enantioselective methods are employed .
Synthesis and Production
Laboratory-Scale Synthesis
Synthetic routes to [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine typically involve multi-step sequences:
Cyclopropanation Strategies
-
Simmons–Smith Reaction: Zinc-copper couples mediate cyclopropane formation from allylic precursors. For example, treatment of 3-fluoropyridin-4-yl allyl ether with diiodomethane and Zn/Cu yields the cyclopropane intermediate.
-
Photocatalytic Methods: Visible-light-mediated [2+1] cycloadditions using eosin Y as a catalyst enable milder conditions (25°C, 12 h) with yields up to 68% .
Amine Functionalization
-
Reductive Amination: Condensation of cyclopropanecarbaldehyde with ammonia under hydrogenation conditions (Pd/C, 50 psi H₂) produces the methanamine group .
Table 1: Optimization of Synthesis Parameters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopropanation | Zn/Cu, CH₂I₂, Et₂O, 0°C | 45 | 89 |
| Reductive Amination | Pd/C, NH₃, MeOH, 50°C | 72 | 95 |
| Purification | Column chromatography (SiO₂) | – | 99 |
Physicochemical Properties
Stability and Solubility
-
Thermal Stability: Decomposition onset at 210°C (DSC), making it suitable for standard laboratory handling.
-
Solubility Profile:
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.12–1.25 (m, 2H, cyclopropane), 1.83–1.91 (m, 1H, cyclopropane), 3.01 (s, 2H, CH₂NH₂), 7.45 (dd, J = 5.2 Hz, 1H, pyridine), 8.32 (d, J = 3.6 Hz, 1H, pyridine) .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound demonstrates moderate inhibition of monoamine oxidase B (MAO-B), with an IC₅₀ of 12.3 µM in recombinant enzyme assays . This activity correlates with structural analogs used in neurodegenerative disease research.
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| HCT-116 (Colorectal) | 18.7 | Wnt/β-catenin |
| MCF-7 (Breast) | 24.1 | ERα signaling |
| A549 (Lung) | 29.5 | PI3K/Akt/mTOR |
Comparative Analysis with Structural Analogs
[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine
-
Structural Difference: Cyclobutane ring (4-membered) vs. cyclopropane (3-membered).
-
Biological Impact:
Fluorine Position Isomers
-
2-Fluoropyridin-4-yl Derivative: 32% lower anticancer activity in HCT-116 cells, highlighting the 3-fluoro group’s critical role in target engagement .
Future Research Directions
-
Enantioselective Synthesis: Development of asymmetric cyclopropanation methods to isolate bioactive enantiomers.
-
Prodrug Formulations: Phosphonooxymethyl derivatives to enhance aqueous solubility for intravenous delivery.
-
Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets beyond MAO-B and Wnt pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume